1H and 13C NMR chemical shifts of (3-Phenylnaphthalen-1-yl)boronic acid
1H and 13C NMR chemical shifts of (3-Phenylnaphthalen-1-yl)boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (3-Phenylnaphthalen-1-yl)boronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
(3-Phenylnaphthalen-1-yl)boronic acid is a bifunctional organic compound featuring a naphthalene framework, a phenyl substituent, and a boronic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Unambiguous structural confirmation is paramount for its use in synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (3-Phenylnaphthalen-1-yl)boronic acid. Beyond a simple presentation of chemical shifts, this document delves into the rationale behind spectral assignments, offers a field-proven experimental protocol for acquiring high-fidelity data, and discusses common challenges associated with the NMR analysis of boronic acids.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (3-Phenylnaphthalen-1-yl)boronic acid. These predictions are based on established substituent effects and analysis of spectral data from structurally related naphthalenyl and phenylboronic acid derivatives.[1][2] Experimental values may vary slightly based on solvent, concentration, and instrument parameters.
Molecular Structure for Assignment
To facilitate clear spectral assignment, the following atom numbering scheme is used throughout this guide.
Step-by-Step Experimental Protocol
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Sample Preparation:
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Accurately weigh 5-10 mg of (3-Phenylnaphthalen-1-yl)boronic acid directly into a clean, dry vial.
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Add approximately 0.7 mL of anhydrous DMSO-d₆. Using an anhydrous solvent minimizes the signal of residual water, which can obscure the B(OH)₂ proton signals.
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Vortex or briefly sonicate the sample to ensure complete dissolution. A clear, particulate-free solution is essential.
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Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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Spectrometer Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the field frequency using the deuterium signal from the solvent.
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Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
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¹H NMR Acquisition:
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Use a standard 30-degree pulse sequence (e.g., Bruker's zg30).
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Acquire at least 16 scans.
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Set the spectral width to cover the range of approximately -1 to 12 ppm.
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¹³C NMR Acquisition:
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Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., Bruker's zgpg30).
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Due to the low natural abundance of ¹³C and the presence of quaternary carbons, acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
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Set the spectral width to cover a range of approximately 0 to 200 ppm. [3][4]
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Data Processing:
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Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier Transformation.
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Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.
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Apply a baseline correction to obtain a flat baseline across the spectrum.
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Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
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Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
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For the ¹H spectrum, integrate all signals and normalize them to a known number of protons to verify assignments.
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References
- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol". Dalton Transactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw10EsxsFWmj5xRLDlzhJAHk30EJBzDlfu0igco8yJJPE7Z3KJ6ZwtZ9UsFQRXv3UXn-Hw9mERbB3JfmWV3Zy0yv7S5pYooQ6qC9TyEjNnK2YEvh8m7Nkq_K9kL01VgF4dywD5WStnCEQ4ymEd_L2xQEvRfw8EVDg=]
- Reddit Discussion on "Recording NMR spectra for aryl boronic acids - overcoming oligomerization". Reddit. [URL: https://www.reddit.com/r/chemistry/comments/7el5y1/recording_nmr_spectra_for_aryl_boronic_acids/]
- ChemicalBook entry for boronic acid, [3-(1-naphthalenyl)phenyl]-. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_881913-20-8_1HNMR.htm]
- Kłys, A., & Sporzyński, A. (2015). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05553a]
- Harris, C. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05001]
- Supporting Information for materials related to N-substituted carbazoles. The Royal Society of Chemistry. [URL: https://www.rsc.
- Hulme, A. N., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0528536]
- Supporting Information for "Naphthalonitriles featuring efficient emission in solution and in the solid state". Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-257-S1.pdf]
- ¹¹B NMR Chemical Shifts Overview. San Diego State University Chemistry. [URL: https://www.chemistry.sdsu.edu/faculty/perriness/11B%20NMR%20Chemical%20Shifts.htm]
- Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c03348]
- Sigma-Aldrich product page for (3-Phenylnaphthalen-1-yl)boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bdd/bdph9bcda68f]
- ResearchGate Topic on ¹³C NMR chemical shifts of fluorinated phenylboronic acids. ResearchGate. [URL: https://www.
- Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [URL: https://www.researchgate.net/publication/264380678_Influence_of_fluorine_substituents_on_the_NMR_properties_of_phenylboronic_acids]
- ¹³C NMR Chemical Shifts Table. Oregon State University. [URL: https://chem.libretexts.org/odw/msu/chem_222/practicum/13c_nmr_chemical_shifts.html]
- BLDpharm product page for (3-(Naphthalen-1-yl)phenyl)boronic acid. BLDpharm. [URL: https://www.bldpharm.com/products/881913-20-8.html]
- MilliporeSigma product page for (3-Phenylnaphthalen-1-yl)boronic acid. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd02d97]
- ¹³C NMR Chemical Shift Table PDF. University of Colorado Boulder. [URL: https://www.colorado.edu/lab/organic-chemistry/sites/default/files/attached-files/13-c_nmr_chemical_shift_table.pdf]
- Supporting Information for ¹⁷O NMR studies of boronic acids and their derivatives. The Royal Society of Chemistry. [URL: https://www.rsc.
- Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03450]
- Synthesis of arylboronic acids or boronates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-B/arylboron.shtm]
